Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Medicinal chemistry Physicochemical profiling Scaffold diversification

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS 1904048-19-6, molecular formula C₁₄H₁₄N₂O₅S₂, molecular weight 354.4 g/mol) is a heterocyclic small molecule featuring a thiophene-2-carboxylate methyl ester core substituted at the 3-position with an N-sulfonylazetidine ring bearing a pyridin-3-yloxy ether at the azetidine 3-position. The compound belongs to the azetidine-sulfonamide-thiophene carboxylate structural class, a scaffold that has attracted interest in medicinal chemistry for its conformational rigidity imparted by the four-membered azetidine ring combined with the hydrogen-bonding capacity of the sulfonamide linkage and the π-stacking potential of the pyridine and thiophene rings.

Molecular Formula C14H14N2O5S2
Molecular Weight 354.4
CAS No. 1904048-19-6
Cat. No. B2750581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
CAS1904048-19-6
Molecular FormulaC14H14N2O5S2
Molecular Weight354.4
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C14H14N2O5S2/c1-20-14(17)13-12(4-6-22-13)23(18,19)16-8-11(9-16)21-10-3-2-5-15-7-10/h2-7,11H,8-9H2,1H3
InChIKeyILZCOUJAJVSGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS 1904048-19-6): Structural Identity and Compound Class Classification for Procurement Screening


Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS 1904048-19-6, molecular formula C₁₄H₁₄N₂O₅S₂, molecular weight 354.4 g/mol) is a heterocyclic small molecule featuring a thiophene-2-carboxylate methyl ester core substituted at the 3-position with an N-sulfonylazetidine ring bearing a pyridin-3-yloxy ether at the azetidine 3-position [1]. The compound belongs to the azetidine-sulfonamide-thiophene carboxylate structural class, a scaffold that has attracted interest in medicinal chemistry for its conformational rigidity imparted by the four-membered azetidine ring combined with the hydrogen-bonding capacity of the sulfonamide linkage and the π-stacking potential of the pyridine and thiophene rings [2]. As of the search date, this compound has no published primary research articles, no patent exemplification with biological data, and no entries in authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) — it is catalogued exclusively as a research chemical or synthetic building block by specialty chemical suppliers.

Why Generic Substitution Fails for Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate: Substitution-Pattern Specificity Within the Azetidine-Thiophene Sulfonamide Series


Compounds within the methyl 3-(azetidin-1-ylsulfonyl)thiophene-2-carboxylate series share a common core but diverge at the azetidine 3-position substituent — a variation point that fundamentally alters hydrogen-bonding capacity, lipophilicity, and potential target engagement profiles [1]. The pyridin-3-yloxy substituent on the target compound provides a basic nitrogen center capable of participating in charge-assisted hydrogen bonds or coordinating metal ions in enzyme active sites, whereas close analogs bearing neutral substituents (e.g., 4-methoxyphenylsulfonyl, furan-2-ylmethylsulfonyl, or 1H-1,2,3-triazol-1-yl) lack this basic character . Patent literature on structurally related azetidine sulfonamides demonstrates that even single-atom changes in the azetidine N-substituent or sulfonamide linker can produce order-of-magnitude shifts in P2X3 receptor antagonistic potency (IC₅₀ values ranging from nanomolar to micromolar across a single patent series) [2], underscoring that these analogs are not functionally interchangeable despite sharing the same core scaffold.

Quantitative Differentiation Evidence: Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate vs. Closest Structural Analogs


Pyridin-3-yloxy Substituent Confers a Basic Nitrogen Center Absent in the 4-Methoxyphenylsulfonyl and Furan-2-ylmethylsulfonyl Analogs — Physicochemical Differentiation

The target compound possesses a pyridin-3-yloxy substituent that introduces a basic pyridine nitrogen (predicted pKₐ ~4.5–5.5 for the pyridinium conjugate acid) capable of protonation-dependent solubility enhancement and charge-assisted hydrogen-bonding with biological targets. By contrast, the closest commercially available analog, Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS 1797874-33-9), replaces this with a neutral 4-methoxyphenylsulfonyl group that lacks any ionizable center under physiological conditions [1]. This substitution difference results in a predicted logP shift of approximately +0.8 to +1.2 units for the 4-methoxyphenylsulfonyl analog relative to the target compound (based on fragment-based clogP calculations using the pyridine → phenylsulfonyl replacement), with consequent implications for aqueous solubility and membrane permeability [2].

Medicinal chemistry Physicochemical profiling Scaffold diversification

Thiophene-2-carboxylate Methyl Ester Core Enables Hydrolytic Prodrug Conversion — Differentiation from Thiophene-3-yl and Benzoyl Core Analogs

The methyl ester at the thiophene 2-position is a hydrolyzable functionality that can be converted in vivo to the corresponding carboxylic acid by endogenous esterases, a feature exploited in numerous prodrug strategies. In the broader azetidine-sulfonamide chemical space, close analogs with a benzoate ester core (e.g., Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate, CAS 1903226-40-3) have been reported as HDAC inhibitors with IC₅₀ values in the low nanomolar range (IC₅₀ = 1.80 nM against HDAC3 for a related analog in the benzoate series) [1]. While no quantitative enzymatic data exist for the thiophene-2-carboxylate analog, the thiophene sulfur atom provides a distinct electronic environment compared to the benzene ring, with the sulfur capable of participating in sulfur-π interactions and altering the electron density at the ester carbonyl, potentially modulating both hydrolysis rates and target binding [2].

Prodrug design Carboxylate bioisosteres Metabolic stability

Azetidine Ring Conformational Restriction Distinguishes the Target Compound from Piperidine and Pyrrolidine Sulfonamide Analogs

The four-membered azetidine ring in the target compound imposes greater conformational rigidity than the five-membered pyrrolidine or six-membered piperidine rings found in many commercially available sulfonamide building blocks. This rigidity reduces the entropic penalty upon target binding and can enhance selectivity for specific protein conformations. The azetidine ring strain energy (~26.5 kcal/mol for azetidine vs. ~6.5 kcal/mol for pyrrolidine and ~1.0 kcal/mol for piperidine) also makes the azetidine more resistant to metabolic N-dealkylation compared to larger saturated N-heterocycles [1]. Patent literature on azetidine-containing kinase inhibitors (e.g., MEK inhibitors, JNK inhibitors) explicitly claims that the azetidine scaffold provides superior metabolic stability relative to piperidine analogs, with half-life improvements of 2- to 5-fold in human liver microsome assays across matched molecular pairs [2].

Conformational restriction Scaffold diversity Kinase inhibitor design

Dual Sulfonamide-Thiophene Architecture Offers Two Distinct Metabolic Soft Spots vs. Single Sulfonamide Analogs — Implications for Metabolite Profiling

The target compound contains a sulfonamide linkage bridging the thiophene 3-position to the azetidine nitrogen, in addition to the thiophene-2-carboxylate methyl ester. This dual-functional architecture contrasts with simpler N-(azetidin-3-yl)thiophene-2-sulfonamide analogs that contain only a single sulfonamide bond without the carboxylate ester. The presence of two metabolically labile groups (ester and sulfonamide) provides two distinct sites for hydrolytic or oxidative metabolism, which may result in more predictable clearance pathways compared to compounds relying on a single metabolic soft spot that, if blocked by a genetic polymorphism or drug-drug interaction, could lead to unexpectedly high exposure [1]. The electron-withdrawing nature of the sulfonyl linkage has been specifically noted to stabilize otherwise labile azetidine conjugates in glycoconjugate chemistry applications [2].

Drug metabolism Metabolite identification Clearance prediction

Recommended Research and Procurement Application Scenarios for Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS 1904048-19-6)


Scaffold-Hopping SAR Exploration in P2X3 Antagonist Lead Optimization

Given the patent-documented P2X3 antagonistic activity of azetidine-sulfonamide heterocyclic compounds [1], this compound can serve as a scaffold-hopping entry point where the thiophene-2-carboxylate core replaces more common phenyl or pyridine cores. The pyridin-3-yloxy substituent provides a basic nitrogen that may engage the P2X3 orthosteric or allosteric site differently than neutral-substituted analogs. Procurement is justified when the research objective is to systematically probe the contribution of the thiophene sulfur and pyridine basic center to P2X3 affinity and selectivity.

Physicochemical Property Screening in Fragment-Based Drug Discovery Libraries

The compound's molecular weight (354.4 g/mol) and predicted physicochemical profile position it within lead-like chemical space. Its combination of a conformationally restricted azetidine core, a hydrogen-bond-capable pyridine, and a hydrolyzable ester makes it suitable as a fragment-elaborated scaffold for screening against targets that favor rigid, hydrogen-bond-rich ligands. Procurement is appropriate for inclusion in diversity-oriented screening libraries where the azetidine-thiophene-pyridine triplet pharmacophore is underrepresented relative to piperidine-phenyl-pyridine combinations [2].

Metabolic Stability Comparison Studies: Azetidine vs. Piperidine/Pyrrolidine Matched Pairs

The azetidine ring in the target compound provides a documented metabolic stability advantage over larger N-heterocycles in matched-pair analyses [3]. Procurement of this compound alongside its hypothetical pyrrolidine or piperidine analogs enables head-to-head microsomal or hepatocyte stability comparisons that quantify the magnitude of this advantage in the specific thiophene-2-carboxylate chemotype. Such data directly inform lead series selection decisions where metabolic clearance is a key optimization parameter.

Prodrug Feasibility Assessment via Ester Hydrolysis Rate Determination

The methyl ester at the thiophene 2-position is a latent carboxylic acid. Procurement enables experimental determination of hydrolysis rates in plasma, liver S9 fractions, or specific esterase isoforms. If rapid conversion to the carboxylic acid is observed, the compound may serve as a prodrug lead for targets requiring a carboxylate pharmacophore, with the intact ester providing improved membrane permeability for oral absorption [2].

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